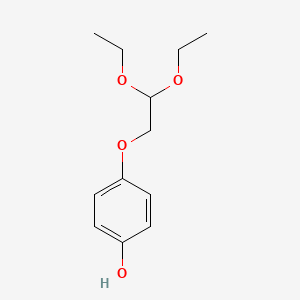
2-Methyl-1-(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(methylsulfanyl)butane is an organic compound with the molecular formula C6H14S. It is also known as sec-butyl methyl sulfide. This compound is characterized by the presence of a methylsulfanyl group attached to the second carbon of a butane chain. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)butane can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with methanesulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of sec-butyl alcohol is replaced by the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-methyl-1-(methylthio)butene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alkanes
Substitution: Various substituted butanes
Scientific Research Applications
2-Methyl-1-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is being conducted on its potential use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon skeleton but with a hydroxyl group instead of a methylsulfanyl group.
2-Methyl-2-butanol: Another alcohol isomer with a tertiary hydroxyl group.
2-Methyl-1-(methylthio)butane: A compound with a similar structure but with a different sulfur-containing group.
Uniqueness
2-Methyl-1-(methylsulfanyl)butane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and thiol analogs. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
15013-37-3 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |
InChI Key |
XMOUDDXUCXXDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
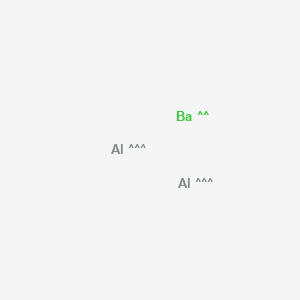
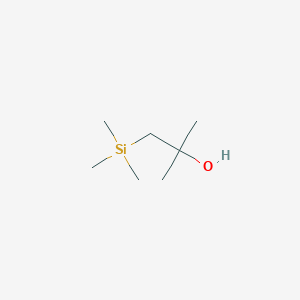
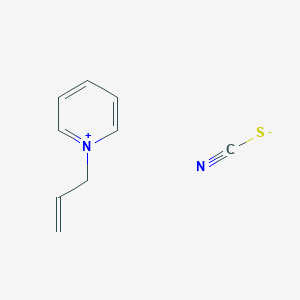

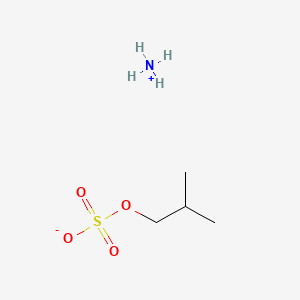

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
